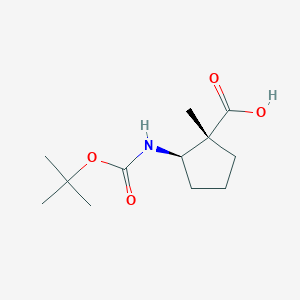
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a white solid at room temperature and is primarily used in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Formation of Intermediate: The cyclopentanone undergoes a series of reactions to form an intermediate compound.
Introduction of tert-Butoxycarbonyl Group: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.
Final Product Formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of peptide-based therapeutics.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets . The Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in the synthesis of complex molecules, particularly in peptide synthesis where the Boc group protects the amino group from unwanted reactions.
Comparison with Similar Compounds
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can be compared with other similar compounds such as :
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring.
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclobutanecarboxylic acid: Similar structure but with a cyclobutane ring.
The uniqueness of this compound lies in its specific ring size and the presence of the Boc protecting group, which provides distinct reactivity and stability properties.
Properties
IUPAC Name |
(1R,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMMCLJMQTQFA-PRHODGIISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
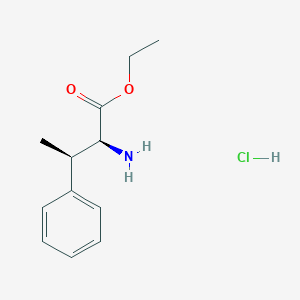
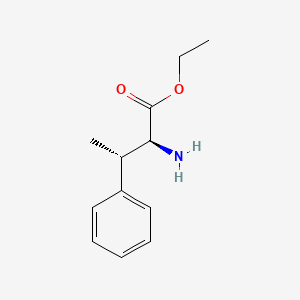
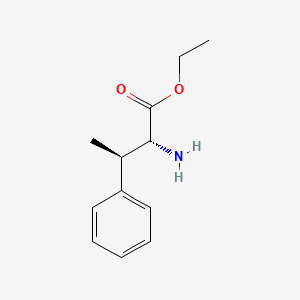
![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B8185658.png)
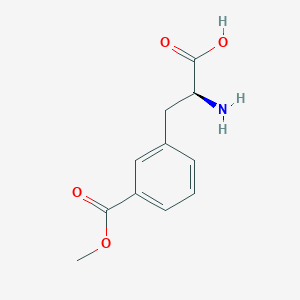
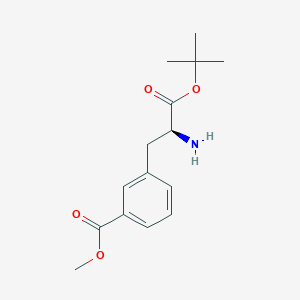
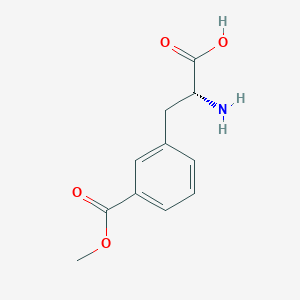
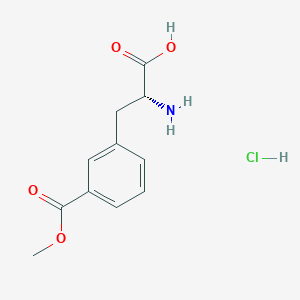
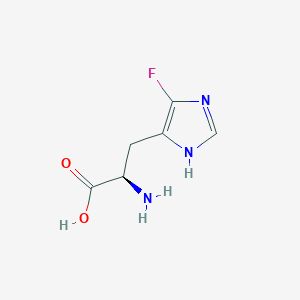
![2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8185705.png)
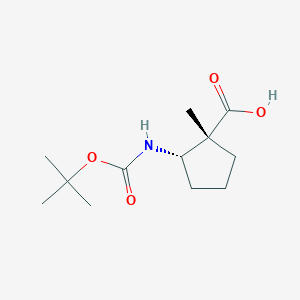
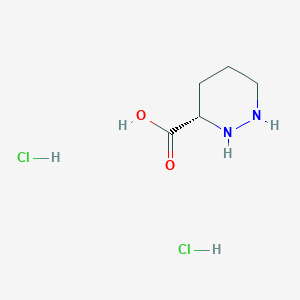
![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)

